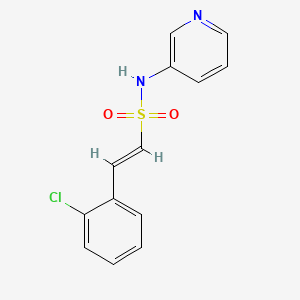

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide, also known as CPES, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPES belongs to the family of sulfonamide compounds, which are known to possess a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antiplatelet and Antithrombotic Drugs

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide is structurally related to compounds involved in the synthesis of significant pharmaceuticals, such as (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. Research focuses on developing facile synthetic methodologies for such drugs due to their high demand, highlighting the importance of related compounds in medicinal chemistry. The review by Saeed et al. (2017) discusses various synthetic methods for (S)-clopidogrel, aiming to enhance the synthetic community's approaches to pharmaceutical development (Saeed et al., 2017).

Environmental Impact of Chlorophenols

The environmental fate and impact of chlorophenols, to which (E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide is structurally related, have been extensively reviewed. Chlorophenols are known precursors of dioxins in processes like Municipal Solid Waste Incineration (MSWI), presenting a significant environmental concern. Peng et al. (2016) provide an extensive review of chlorophenols in MSWI, summarizing concentration values, potential precursors, and the correlation between chlorophenols and dioxins, emphasizing the environmental implications of such compounds (Peng et al., 2016).

Contributions to Organic Electronics

The development of conducting polymers for applications in organic electronics is another area where related compounds, specifically those involving sulfonamide functionalities, play a crucial role. Shi et al. (2015) review the physical and chemical approaches to enhancing the electrical conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a leading material in organic electronic devices. This review emphasizes the potential of chemical modifications and treatments to improve the performance of organic electronic materials, pointing to the importance of sulfonamide derivatives in advancing this field (Shi et al., 2015).

Antimalarial and Antiparasitic Properties

Compounds related to (E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide have been investigated for their antimalarial and antiparasitic properties. Pyronaridine, for example, is a compound with high potency against Plasmodium falciparum and has been used in combination therapies for treating malaria. Croft et al. (2012) review the anti-malarial properties and product characteristics of pyronaridine, highlighting its effectiveness against chloroquine-resistant strains and its role in combination therapies for malaria treatment (Croft et al., 2012).

Eigenschaften

IUPAC Name |

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-13-6-2-1-4-11(13)7-9-19(17,18)16-12-5-3-8-15-10-12/h1-10,16H/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGCDDNOCAQGML-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(pyridin-3-yl)ethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)

![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)

![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2925840.png)

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)